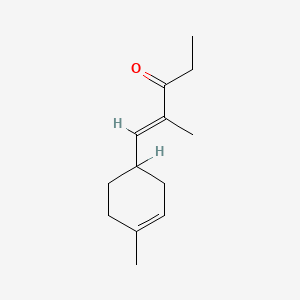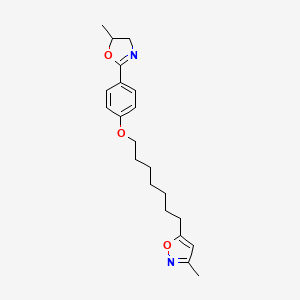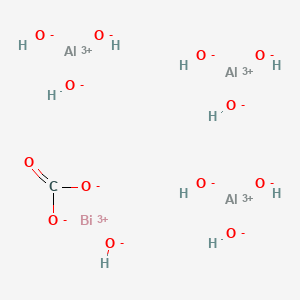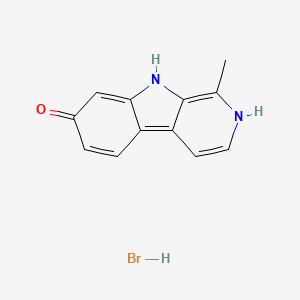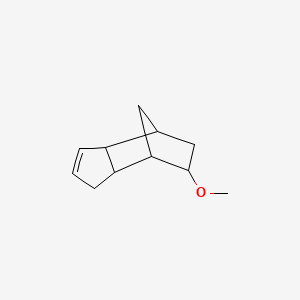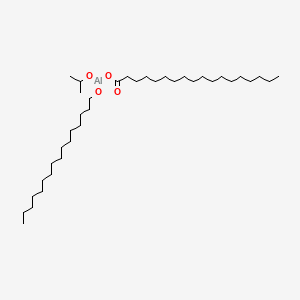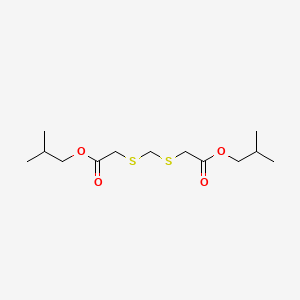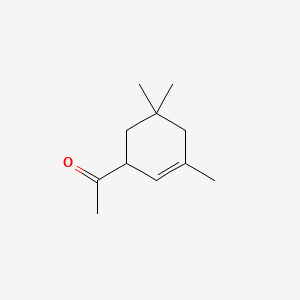
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one, also known as isophorone, is an organic compound with the molecular formula C₉H₁₄O. It is a colorless to yellowish liquid with a characteristic odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone under specific conditions. The reaction typically requires a catalyst such as palladium on activated charcoal and an ethylene atmosphere .
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of isophorone. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various organic reagents under controlled conditions.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can undergo selective oxidation to form important intermediates used in the synthesis of fragrances, pigments, and pharmaceuticals . The specific molecular targets and pathways depend on the context of its application.
Comparación Con Compuestos Similares
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-:
3,5,5-Trimethyl-2-cyclohexen-1-ol: Used in perfume compositions and organic synthesis.
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Used in organic synthesis.
Uniqueness: 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one is unique due to its versatile chemical properties, making it suitable for a wide range of applications in different industries. Its ability to undergo various chemical reactions and form important intermediates sets it apart from similar compounds.
Propiedades
Número CAS |
84604-56-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h5,10H,6-7H2,1-4H3 |
Clave InChI |
GPZVVSBVNYRWOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


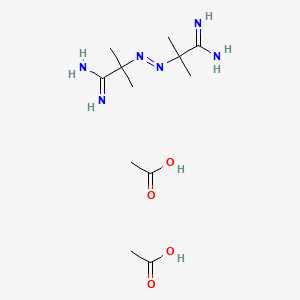
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
